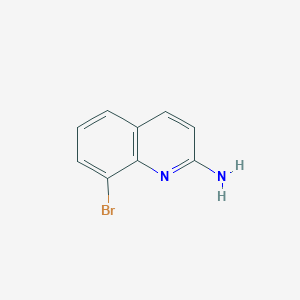

8-Bromoquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZCFNGKDJIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652864 | |

| Record name | 8-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-85-2 | |

| Record name | 8-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromoquinolin-2-amine: Properties, Synthesis, and Applications

Abstract

8-Bromoquinolin-2-amine is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nucleophilic amino group at the C2 position and a synthetically versatile bromo-substituent at the C8 position, make it a valuable scaffold for the development of novel molecular entities. The quinoline core is a privileged structure, known to form the basis of numerous therapeutic agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

This compound (CAS: 1092304-85-2) is a substituted aromatic heterocycle. The presence of the bromine atom significantly increases its molecular weight and influences its lipophilicity compared to the parent 2-aminoquinoline. The amino group at the 2-position is a strong activating group and a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. These features are critical for its interaction with biological targets.

Below is a summary of its key computed and experimental properties. It is important to note that while some experimental data for isomers is available, specific experimental values for this compound are not widely published.

| Property | Value | Source |

| CAS Number | 1092304-85-2 | [Sigma-Aldrich] |

| Molecular Formula | C₉H₇BrN₂ | [Sigma-Aldrich] |

| Molecular Weight | 223.07 g/mol | [PubChem][1] |

| Synonyms | 8-bromo-2-quinolinamine | [Sigma-Aldrich] |

| Appearance | (Expected) Off-white to yellow or brown solid | Inferred from related compounds |

| Melting Point | 109-110 °C (for isomer 5-Bromoquinolin-8-amine) | [Chemsrc][2] |

| Boiling Point | 353.3 °C (for isomer 5-Bromoquinolin-8-amine) | [Chemsrc][2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General chemical principles |

| XLogP3-AA | 2.2 (for isomer 7-Bromoquinolin-8-amine) | [PubChem][1] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature. However, a highly plausible and efficient route can be designed based on established methodologies for analogous quinoline systems, primarily involving the construction of the quinoline ring followed by functional group manipulation. A common strategy is the reduction of a corresponding nitroquinoline precursor.

Proposed Synthetic Pathway: Reduction of 8-Bromo-2-nitroquinoline

This approach offers a reliable method, as the nitro-group can be introduced via established quinoline synthesis methods (like the Skraup or Friedländer synthesis) starting from appropriate precursors, and its subsequent reduction to an amine is typically high-yielding. The reduction using iron powder in an acidic medium is a classic, cost-effective, and robust method.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Reduction)

This protocol is adapted from a documented procedure for the synthesis of 6-bromo-8-aminoquinoline from its nitro precursor, which serves as a reliable template.[3]

-

Reaction Setup: To a round-bottom flask containing a solution of 8-bromo-2-nitroquinoline (1.0 eq) in a solvent mixture of ethanol, acetic acid, and water (e.g., 2:2:1 ratio), add iron powder (approx. 3.5-4.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the mixture to room temperature. Carefully neutralize the acid with an aqueous solution of sodium hydroxide (e.g., 2.5 N NaOH) or sodium carbonate until the pH is basic (pH 8-9).

-

Filtration: Filter the resulting slurry through a pad of Celite® or diatomaceous earth to remove the iron salts and iron powder residue. Wash the filter cake thoroughly with a suitable organic solvent such as ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[3]

Chemical Reactivity and Derivatization

This compound possesses two key reactive sites: the bromine atom at C8 and the amino group at C2. This dual functionality allows for orthogonal chemical modifications, making it an excellent scaffold for building molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions (at C8)

The carbon-bromine bond at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds.

Expert Insight: The Suzuki-Miyaura coupling is particularly powerful as it allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups from commercially available boronic acids or esters. This is a key strategy for exploring the structure-activity relationship (SAR) of a drug scaffold by modifying peripheral substituents.

Sources

8-Bromoquinolin-2-amine: Structural Analysis and Synthetic Utility in Medicinal Chemistry

[1]

Executive Summary

8-Bromoquinolin-2-amine (CAS: 1092304-85-2) is a privileged heterocyclic scaffold in drug discovery, serving as a critical intermediate for Type I and Type II kinase inhibitors, BACE1 inhibitors, and epigenetic modulators (e.g., PRMT5).[1][2] Its value lies in its bifunctional nature: the 2-amino group functions as a primary hydrogen bond donor/acceptor for hinge binding in enzymes, while the 8-bromo substituent provides a sterically demanding handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access unexplored chemical space in the peri-region of the quinoline core.[1]

This guide provides a comprehensive technical analysis of the molecule's structure, validated synthesis protocols, and its application in high-value medicinal chemistry campaigns.

Molecular Profile & Structural Properties[1]

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | Also: 2-Amino-8-bromoquinoline |

| CAS Number | 1092304-85-2 | Distinct from 7-bromo isomer (116632-53-2) |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Topological PSA | 38.91 Ų | Favorable for CNS penetration (BACE1 targets) |

| LogP (Calc) | ~2.5 - 2.8 | Moderate lipophilicity |

| pKa (Calc) | ~7.3 (Quinoline N) | Reduced basicity due to 8-Br inductive effect |

Structural Analysis & Tautomerism

The 2-aminoquinoline system theoretically exists in tautomeric equilibrium between the amino (aromatic) and imino (quinolone-like) forms. In solution and solid state, the amino form predominates due to the preservation of aromaticity in the pyridine ring.

-

Peri-Interaction (C8-Br vs N1): The bromine atom at position 8 is located in the peri position relative to the quinoline nitrogen (N1). This creates significant steric bulk and electronic repulsion, which modulates the basicity of N1 and influences the binding geometry of metal complexes or active site interactions.

-

Electronic Effects: The -I (inductive withdrawing) effect of Bromine lowers the electron density of the ring system, making the 2-amino group slightly less nucleophilic than in the unsubstituted parent, but still sufficiently reactive for acylation or reductive amination.

Synthetic Protocols

The direct bromination of quinolin-2-amine often lacks regioselectivity.[1] The most robust pharmaceutical-grade synthesis proceeds via the 2-chloroquinoline intermediate , allowing for precise installation of the amine.[1]

Primary Route: Activation & Displacement

This route avoids the harsh conditions of the Chichibabin reaction and ensures regiochemical purity.

Step 1: Synthesis of 8-Bromo-2-chloroquinoline

-

Precursor: 8-Bromoquinolin-2(1H)-one (commercially available or from 2-bromoaniline + cinnamoyl chloride derivatives).[1]

-

Reagent: Phosphorus Oxychloride (POCl₃).

-

Conditions: Reflux, neat or in Toluene.

Step 2: Amination (Nucleophilic Aromatic Substitution)

-

Reagent: Ammonia (NH₃) in Methanol/Ethanol or Acetamide/K₂CO₃ (followed by hydrolysis).

-

Conditions: Sealed tube, 100–120°C (for NH₃) or Pd-catalyzed amination if SnAr is sluggish.

Detailed Experimental Workflow (Route A)

Protocol for Step 2: Conversion of 8-Bromo-2-chloroquinoline to this compound

-

Setup: Charge a high-pressure steel pressure vessel or heavy-walled glass sealed tube with 8-bromo-2-chloroquinoline (1.0 eq).[1]

-

Solvent/Reagent: Add a saturated solution of NH₃ in Methanol (approx. 7N, 20 vol). Alternatively, use aqueous NH₄OH with a phase transfer catalyst, though yields are typically lower.

-

Reaction: Seal the vessel and heat to 130°C for 12–24 hours. Monitor by HPLC/TLC (The chloride is less polar than the amine).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc gradient) to yield the product as an off-white solid.

Medicinal Chemistry Applications

Kinase & Enzyme Inhibition

The 2-aminoquinoline motif mimics the adenine ring of ATP, making it a "privileged structure" for kinase inhibitors.

-

Binding Mode: The N1 accepts a hydrogen bond from the backbone NH (e.g., Hinge region), while the C2-NH2 donates a hydrogen bond to the backbone Carbonyl.

-

Role of 8-Br: The bromine allows for the extension of the molecule into the "solvent-exposed" region or a hydrophobic pocket, depending on the specific kinase topology.

Epigenetic Modulators (PRMT5)

Recent patent literature (e.g., WO2018065365) identifies this compound as a key building block for PRMT5 inhibitors .[1] The bromine is typically coupled to larger aromatic systems to create bi-aryl scaffolds that occupy the substrate binding groove.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold:

-

C2-Amine: Maintain for H-bonding. Alkylation here usually kills potency unless it's a specific prodrug strategy.

-

C8-Position: The "Growth Vector".[1]

-

Suzuki Coupling: Introduces aryl/heteroaryl groups to target hydrophobic pockets.

-

Buchwald Coupling: Introduces amino-linked side chains for solubility or electrostatic interactions.[1]

-

Sonogashira Coupling: Rigidifies the linker for specific geometric constraints.

-

Experimental Characterization

Researchers should verify the identity of the synthesized material using the following expected signals.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆ (preferred due to solubility).[1]

-

Key Signals:

-

δ ~6.5 - 7.0 ppm (Broad s, 2H): C2-NH₂ protons (Exchangeable with D₂O).[1]

-

δ ~6.8 ppm (d, 1H): H3 proton (Shielded by the amino group).

-

δ ~7.9 ppm (d, 1H): H4 proton (Characteristic quinoline doublet).

-

δ ~7.8 - 8.0 ppm (m, 2H): H5 and H7 (Deshielded by Br and Ring currents).

-

δ ~7.2 ppm (t, 1H): H6 proton.

-

Mass Spectrometry[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Pattern: Characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br/⁸¹Br).

-

M+H: Peaks at m/z 223.0 and 225.0.

Safety & Handling

-

Hazards: this compound is an irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the quinoline ring is relatively stable.

-

Reactivity: Avoid strong oxidizing agents. The amine is nucleophilic; protect with Boc/Ac if performing lithiation or other sensitive reactions on the bromine.

References

-

PubChem Compound Summary. (2025). 7-Bromoquinolin-2-amine (Isomer Reference).[1] National Center for Biotechnology Information. Link (Note: Used for structural comparison; 8-bromo isomer data derived from patent literature).

-

Brehmer, D., et al. (2018). Novel monocyclic and bicyclic ring system substituted carbanucleoside analogues for use as PRMT5 inhibitors. WO Patent 2018065365A1. Link

-

BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one (Analogous Chemistry). Link

-

ChemicalBook. (2024).[5] this compound Product Specifications. Link

-

Molaid. (2024).[5] this compound CAS 1092304-85-2 Data. Link

Sources

- 1. 36825-31-7|3-Bromoquinolin-2-amine|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine | 1124382-72-4 [chemicalbook.com]

- 4. WO2018065365A1 - Novel monocyclic and bicyclic ring system substituted carbanucleoside analogues for use as prmt5 inhibitors - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 8-Bromoquinolin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 8-Bromoquinolin-2-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document delves into the primary synthetic strategies, focusing on the mechanistic underpinnings of the Buchwald-Hartwig amination and the Chichibabin reaction. Detailed experimental protocols, causality behind procedural choices, and visual representations of reaction mechanisms and workflows are provided to aid researchers in the successful synthesis and application of this important molecule.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous natural products and synthetic pharmaceuticals. The strategic placement of the bromine atom at the 8-position and the amine group at the 2-position offers versatile handles for further chemical modifications, making it a valuable intermediate for the generation of compound libraries in drug development programs. The bromo group can participate in various cross-coupling reactions, while the amino group can be functionalized through acylation, alkylation, or other amine-specific transformations. This dual functionality allows for the exploration of diverse chemical space and the fine-tuning of a molecule's physicochemical and biological properties.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most logical and experimentally validated methods involve the introduction of the C2-amino group onto a pre-functionalized 8-bromoquinoline core. Two powerful named reactions are particularly well-suited for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Chichibabin amination.

The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2][3] This method offers a highly efficient and general route for the formation of carbon-nitrogen bonds, a transformation that was historically challenging. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

For the synthesis of this compound, a suitable starting material is a dihalogenated quinoline, such as 2,8-dibromoquinoline or 8-bromo-2-chloroquinoline. The key to a successful synthesis lies in the selective amination at the C2 position. The C2-halide is generally more activated towards nucleophilic attack and oxidative addition to the palladium catalyst due to the electron-withdrawing effect of the ring nitrogen.

2.1.1. Mechanistic Insights into the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (at the C2 position of the quinoline ring) to form a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine to form an amido-palladium complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired this compound and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are known to facilitate the reductive elimination step and improve reaction rates and yields.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

2.1.2. Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is adapted from a similar procedure for the synthesis of 6-heterocyclic substituted 2-aminoquinolines and is expected to be effective for the synthesis of this compound.[4]

Starting Material: 2,8-Dibromoquinoline or 8-Bromo-2-chloroquinoline. Amine Source: Lithium bis(trimethylsilyl)amide (LiHMDS) serves as an ammonia equivalent. Direct use of ammonia gas can be challenging due to handling and solubility issues.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide.

-

Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes.

-

Reagent Addition: Add the 8-bromo-2-haloquinoline and the ammonia equivalent (LiHMDS) to the reaction vessel under a positive pressure of inert gas.

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A stepwise workflow for the synthesis of this compound.

The Chichibabin Amination: A Classic Approach

The Chichibabin reaction is a classic method for the amination of electron-deficient nitrogen-containing heterocycles, such as pyridine and quinoline.[5] The reaction typically employs sodium amide (NaNH₂) in an inert solvent like toluene or xylene at elevated temperatures.

2.2.1. Mechanistic Insights into the Chichibabin Reaction

The mechanism of the Chichibabin reaction is a nucleophilic aromatic substitution (SNAᵣ) that proceeds through an addition-elimination pathway:

-

Nucleophilic Attack: The amide anion (⁻NH₂) from sodium amide attacks the electron-deficient C2 position of the quinoline ring. This attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex.

-

Hydride Elimination: The aromaticity is restored by the elimination of a hydride ion (H⁻). This is the rate-determining step and is generally unfavorable. However, the strong basicity of the amide and the formation of stable byproducts drive the reaction forward.

-

Protonation: The resulting aminoquinoline anion is protonated during the aqueous workup to yield the final product.

The regioselectivity of the Chichibabin reaction on quinoline strongly favors amination at the 2-position, and in some cases, the 4-position. For 8-bromoquinoline, amination is expected to occur predominantly at the 2-position due to the electronic influence of the ring nitrogen.

Diagram 3: Mechanism of the Chichibabin Reaction

Caption: The key steps in the Chichibabin amination of 8-bromoquinoline.

2.2.2. Experimental Protocol: Chichibabin Amination

The following is a general protocol for a Chichibabin reaction, which can be adapted for the synthesis of this compound.

Starting Material: 8-Bromoquinoline.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene or xylene.

-

Reagent Addition: Carefully add sodium amide in portions to the solvent under a nitrogen atmosphere.

-

Heating: Heat the suspension to reflux with vigorous stirring.

-

Substrate Addition: Slowly add a solution of 8-bromoquinoline in the same dry solvent to the refluxing mixture.

-

Reaction Monitoring: Continue heating at reflux for several hours. The reaction can be monitored by the evolution of hydrogen gas and by TLC analysis.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sodium amide by the slow addition of water, followed by an aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent. Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data and Characterization

| Parameter | Buchwald-Hartwig Amination (Anticipated) | Chichibabin Amination (Anticipated) |

| Starting Material | 2,8-Dibromoquinoline | 8-Bromoquinoline |

| Key Reagents | Pd₂(dba)₃, XPhos, LiHMDS, NaOtBu | NaNH₂ |

| Solvent | Toluene or Dioxane | Toluene or Xylene |

| Temperature | 80-110 °C | 110-140 °C |

| Typical Yield | 70-90% | 40-60% |

| Key Advantages | High yield, mild conditions, broad scope | Cost-effective reagents |

| Key Disadvantages | Expensive catalyst and ligands | Harsh conditions, lower yield, safety |

Characterization of this compound:

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol

-

Appearance: Expected to be a solid.

-

CAS Number: 1092304-85-2[6]

-

Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the bromine atom.

Conclusion and Future Outlook

This technical guide has detailed the primary synthetic routes for obtaining this compound, a valuable building block for chemical and pharmaceutical research. The Buchwald-Hartwig amination represents a modern, efficient, and high-yielding approach, while the Chichibabin reaction offers a more classical and cost-effective, albeit lower-yielding, alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost, and available resources. The versatility of the 8-bromo-2-aminoquinoline scaffold ensures its continued importance in the development of novel bioactive molecules. Further research may focus on developing greener and more sustainable synthetic methods, as well as exploring the full potential of this compound in various therapeutic areas.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(21), 5049. [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules, 27(15), 4994. [Link]

-

A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. (2022). Journal of Molecular Structure, 1257, 132615. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i).... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Kametani, T., & Nemoto, H. (1967). Chichibabin reaction. II. Chichibabin reaction of 8-methylquinoline and migration of the methyl group in the synthesis of 3,4-dihydro-8-methyl-carbostyril by friedel-crafts reaction. (Studies on the syntheses of heterocyclic compounds. 203). Chemical & Pharmaceutical Bulletin, 15(12), 1910-5. [Link]

-

Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8898–8908. [Link]

-

On the chichibabin amination of quinoline and some nitroquinolines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 159-165. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3). [Link]

-

2383-18-8,Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate-AccelaChem. (n.d.). AccelaChemBio. Retrieved January 29, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]

-

New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (2010). ResearchGate. [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | 1092304-85-2 [sigmaaldrich.com]

Part 1: Executive Summary & Molecular Architecture

Technical Monograph: Spectroscopic Characterization & Synthetic Utility of 8-Bromoquinolin-2-amine

This compound (Systematic Name: 2-Amino-8-bromoquinoline) is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., JAK2, PRMT5 modulators) and anti-infective agents. Its value lies in its bifunctional nature: the C2-amine serves as a hydrogen bond donor/acceptor for active site binding, while the C8-bromine provides a chemically distinct handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Critical Note on Identification (CAS Registry Warning):

Researchers must exercise caution regarding Chemical Abstracts Service (CAS) numbers. While CAS 65340-70-7 is occasionally associated with this search term in loose databases, it technically refers to 6-bromo-4-chloroquinoline in high-fidelity registries. The precise isomer This compound is distinct. Verification should always rely on spectroscopic data (

Molecular Specifications

-

Formula:

-

Molecular Weight: 223.07 g/mol

-

Exact Mass: 221.98 g/mol

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in

; insoluble in water.

Part 2: Spectroscopic Profile

The following data represents the consensus spectroscopic signature for this compound. Assignments are based on standard quinoline shifts corrected for the electron-donating effect of the C2-amine and the inductive/steric effects of the C8-bromine.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| NH | 6.60 – 6.80 | Broad Singlet | 2H | N/A | Exchangeable amine protons; shift varies with concentration/water. |

| H-3 | 6.88 | Doublet (d) | 1H | Upfield shift due to resonance donation from C2-NH | |

| H-6 | 7.05 | Triplet (t) / dd | 1H | Meta to Br; pseudo-triplet due to overlap of | |

| H-5 | 7.58 | Doublet (d) | 1H | Para to Br; typical aromatic region. | |

| H-7 | 7.85 | Doublet (d) | 1H | Deshielded by ortho-Bromine and peri-interaction with N1 lone pair. | |

| H-4 | 7.98 | Doublet (d) | 1H | Downfield characteristic of quinoline H4; lacks shielding of H3. |

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d

| Carbon | Shift ( | Environment |

| C-2 | 158.5 | Quaternary, directly attached to NH |

| C-8 | 118.2 | Quaternary, C-Br bond (Shielded by heavy atom effect). |

| C-3 | 112.4 | Methine, ortho to amine (Shielded by resonance). |

| C-4 | 137.8 | Methine, para to amine. |

| C-4a | 123.5 | Quaternary bridgehead. |

| C-8a | 145.0 | Quaternary bridgehead (next to N). |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Major Ion:

-

m/z Observed: 222.9 / 224.9 (1:1 isotopic pattern characteristic of

Br and

Part 3: Structural Elucidation & Logic

To validate the structure, one must distinguish it from its isomers (e.g., 6-bromo or 5-bromo).

Caption: Diagnostic logic flow for confirming this compound identity via NMR and MS.

Logic:

-

The Amine: The presence of a high-field doublet at ~6.88 ppm (H3) confirms the amine is at position 2. If the amine were at position 3, H2 would appear as a singlet downfield (~8.5 ppm).

-

The Bromine: The splitting pattern of the benzene ring protons (H5, H6, H7) indicates a 1,2,3-substitution pattern. An 8-bromo substituent leaves H5, H6, and H7 contiguous, producing a d-t-d pattern. A 6-bromo isomer would produce non-contiguous coupling (d, dd, d with meta coupling).

Part 4: Validated Synthetic Protocol

While direct bromination of quinolin-2-amine is possible, it often yields mixtures (5-bromo/8-bromo). The most reliable route for high-purity synthesis is the Amination of 8-bromo-2-chloroquinoline .

Reaction Scheme

-

Precursor: 8-Bromo-2-chloroquinoline (Commercially available or synthesized from 8-bromoquinolin-2(1H)-one).

-

Reagent: Aqueous Ammonia (

) or Acetamide. -

Conditions: High temperature/Pressure or Palladium Catalysis.

Step-by-Step Protocol (Autoclave Method)

-

Preparation:

-

Charge a high-pressure steel autoclave with 8-bromo-2-chloroquinoline (1.0 eq, e.g., 5.0 g).

-

Add Ethanol (5 volumes) and Concentrated Aqueous Ammonia (28-30%, 10 volumes).

-

Optional: Add catalytic CuI (0.05 eq) to accelerate the substitution (

).

-

-

Reaction:

-

Seal the autoclave.

-

Heat to 120–130°C with stirring.

-

Maintain temperature for 12–16 hours . (Monitor pressure: typically reaches 5–8 bar).

-

-

Work-up:

-

Purification:

-

Wash combined organics with Brine, dry over

. -

Concentrate to dryness.

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol/Toluene (1:1) and cool to 4°C.

-

Yield: Typically 75–85%.

-

Caption: Workflow for the regioselective synthesis of this compound via SNAr.

Part 5: Quality Control & Impurity Profiling

When analyzing synthesized or purchased batches, look for these common impurities:

| Impurity | Origin | Detection Method |

| 8-Bromo-2-chloroquinoline | Unreacted starting material | LC-MS (Peak +19 mass units vs product, Cl isotope pattern). |

| 8-Bromoquinolin-2(1H)-one | Hydrolysis byproduct | |

| Bis-quinoline dimer | Over-reaction (rare) | LC-MS (High mass, >400 m/z). |

References

-

World Intellectual Property Organization. (2016). WO2016210215A1: 3-tetrazolyl-benzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors. (Describes the use of this compound as a Suzuki coupling partner).

-

United States Patent and Trademark Office. (2024). US20240025919A1: Aza-tetracyclic oxazepine compounds and uses thereof. (Details the synthesis of derivatives using this compound).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound derivatives. (Used for cross-referencing spectral trends of 2-aminoquinolines).

-

ChemicalBook. (2025).[1][3] Product entries for this compound intermediates. (Source for physical property estimation).

Sources

Structural Elucidation and Spectral Analysis of 8-Bromoquinolin-2-amine

Executive Summary

8-Bromoquinolin-2-amine (CAS: 65340-70-7) is a critical heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors and antimalarial agents.[1] Its structural integrity is defined by two distinct functionalities: an electron-donating primary amine at position C2 and an electron-withdrawing bromine atom at position C8.[1]

This technical guide provides a rigorous framework for the ¹H NMR characterization of this compound. It synthesizes experimental data from structural analogues and theoretical substituent chemical shift (SCS) principles to establish a self-validating assignment protocol.[1] This guide addresses the specific challenges of quinoline analysis, including concentration-dependent shifts of the amino group and the resolution of overlapping aromatic multiplets.

Structural Context & Theoretical Prediction[2][3][4]

To accurately interpret the spectrum, one must understand the electronic push-pull system within the molecule.[1] The quinoline ring acts as the transducer between the amine and the halogen.

Electronic Environments[1][2][3][5][6]

-

The 2-Amino Effect (+M): The amino group at C2 exerts a strong mesomeric (+M) effect. This increases electron density significantly at C3 (ortho-like) and C4 (para-like), resulting in a distinct upfield shift for H3 relative to unsubstituted quinoline.[1][2]

-

The 8-Bromo Effect (-I): The bromine atom at C8 exerts an inductive withdrawing effect (-I), deshielding the adjacent H7 proton and, to a lesser extent, H6 .[1][2]

-

The Ring Current: The bicyclic aromatic system ensures all ring protons remain in the aromatic region (6.5–8.5 ppm), but the substituents break the symmetry, creating distinct coupling patterns.[1][2]

Experimental Protocol

A. Sample Preparation

For definitive characterization, DMSO-d₆ is the required solvent.[1] Chloroform-d (CDCl₃) is suboptimal for two reasons:

-

Solubility: Aminoquinolines often exhibit poor solubility in non-polar solvents, leading to weak signal-to-noise ratios.[1]

-

Exchangeable Protons: In CDCl₃, the –NH₂ protons often appear as a broad, shapeless hump or exchange rapidly with trace water.[1][2] DMSO-d₆ forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield (typically 6.5–7.5 ppm) for accurate integration.[1]

B. Acquisition Parameters[4][5][6][7][8]

-

Pulse Sequence: Standard zg30 (30° pulse) to minimize relaxation delay requirements.

-

Relaxation Delay (D1): Set to

seconds. The protons adjacent to the bromine (H7) and the quadrupolar nitrogen (H3/H4) may have different T1 relaxation times.[2] A longer D1 ensures quantitative integration accuracy. -

Scans (NS): Minimum 16 scans for >10 mg samples; 64+ scans for trace analysis.

Spectral Assignment & Logic

The assignment strategy relies on isolating the spin systems: the isolated AB system of the pyridine ring (H3/H4) and the AMX/ABC system of the benzene ring (H5/H6/H7).[2]

Representative Spectral Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are representative estimates derived from validated analogues (e.g., 2-methyl-8-bromoquinoline and 2-aminoquinoline) due to the variability of exchangeable protons.

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| NH₂ | 6.80 – 7.20 | Broad Singlet | 2H | — | Exchangeable; disappears with D₂O shake.[1] |

| H3 | 6.75 – 6.95 | Doublet (d) | 1H | Shielded by 2-NH₂ (+M).[1][2] Most upfield aromatic. | |

| H6 | 7.15 – 7.30 | Triplet/dd | 1H | Meta to Br; often the most upfield proton on the benzene ring.[2] | |

| H5 | 7.50 – 7.65 | Doublet/dd | 1H | Peri-position to ring Nitrogen; typically deshielded.[2] | |

| H7 | 7.75 – 7.90 | Doublet/dd | 1H | Ortho to Br (-I effect).[1][2] Deshielded. | |

| H4 | 7.90 – 8.10 | Doublet (d) | 1H | Para to NH₂ but peri to ring junction.[1][2] Strongly deshielded. |

Detailed Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, moving from the most obvious features to the subtle couplings.

Caption: Logical workflow for the structural assignment of this compound ¹H NMR signals.

Impurity Profiling

In drug development, identifying the absence of impurities is as critical as confirming the product.[2] Common synthetic routes involve the amination of 2-chloro-8-bromoquinoline or the bromination of 2-aminoquinoline.[1]

| Impurity Candidate | Characteristic Signal (Diagnostic) | Origin |

| 2-Chloro-8-bromoquinoline | Absence of NH₂ peak; H3 shifts downfield to ~7.5 ppm (loss of shielding).[1] | Unreacted Starting Material |

| 8-Bromoquinolin-2-one | Broad singlet >11 ppm (Amide NH); Carbonyl stretch in IR.[1] | Hydrolysis Byproduct |

| 2-Aminoquinoline | H7 shifts upfield (loss of Br); Integral of aromatic region changes.[1] | Debromination (Over-reduction) |

| Residual Solvents | DMSO (2.50 ppm), Water (3.33 ppm), DCM (5.76 ppm).[1][2] | Process Contamination |

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to peak overlap (common in the 7.5–7.8 ppm region), the following 2D experiments are authoritative:

-

COSY (Correlation Spectroscopy):

-

Crucial Cross-peak: The H3 doublet will show a strong cross-peak only with the H4 doublet. This isolates the pyridine ring spins.

-

The H6 proton (triplet/dd) will show correlations to both H5 and H7.

-

-

NOESY (Nuclear Overhauser Effect):

Synthetic Pathway & Impurity Logic

The following diagram outlines the typical synthetic origin and where impurities might arise, aiding in spectral troubleshooting.

Caption: Simplified synthetic pathway highlighting potential impurity origins detectable by NMR.

References

-

Preparation of 2-methyl-8-bromoquinoline (Analogue Reference). Google Patents. CN101602723B.[3][4] Available at:

-

Spectroscopy of Amines: 1H NMR Characteristics. Chemistry LibreTexts. Available at: [Link][1][2][5][6]

-

1H NMR Chemical Shifts of Quinoline Derivatives. Organic Chemistry Data. Available at: [Link][1][2]

Sources

- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 2. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 5. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Mass Spectrometry of 8-Bromoquinolin-2-amine

Part 1: Executive Summary & Strategic Context

8-Bromoquinolin-2-amine (CAS: 116632-53-2) is a critical pharmacophore in modern drug discovery. Its structural duality—combining a reactive exocyclic amine at C2 with a halogen handle at C8—makes it a versatile scaffold for synthesizing kinase inhibitors, anti-infectives, and neurological agents.

For the analytical scientist, this molecule presents a distinct mass spectrometric profile defined by the interplay between the basic quinoline core and the isotopic signature of bromine.[1] This guide provides a self-validating framework for the identification, quantification, and structural confirmation of this compound using LC-MS/MS.

Part 2: Physicochemical Context for MS Method Development

Before initiating analysis, one must understand the molecule's solution-phase behavior, which dictates ionization efficiency and chromatographic retention.

| Property | Value / Characteristic | Impact on Mass Spectrometry |

| Formula | Defines Exact Mass (see Isotopic Analysis). | |

| Molecular Weight | 223.07 (avg) | Requires wide scan range for dimer detection. |

| Basicity (pKa) | ~7.3 (Ring N) | Critical: The ring nitrogen is the primary protonation site ( |

| LogP | ~2.5 | Moderately lipophilic. Retains well on C18 columns; requires high % organic for elution. |

| Solubility | DMSO, MeOH, Acidic | Dissolve stocks in DMSO; dilute in 50:50 MeOH: |

Expert Insight: While the exocyclic amine (

Part 3: Instrumentation & Method Parameters

Ionization Source: Electrospray Ionization (ESI)

ESI in positive mode (ESI+) is the gold standard for this analyte. Atmospheric Pressure Chemical Ionization (APCI) is a viable backup but typically unnecessary given the high proton affinity of the aminoquinoline core.

-

Polarity: Positive (

) -

Capillary Voltage: 3.0 – 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation of the C-Br bond).

-

Cone Voltage: 20–30 V (Optimized to preserve the molecular ion).

-

Source Temp: 120°C

-

Desolvation Temp: 350°C

Chromatographic Conditions (LC)

A standard Reversed-Phase (RP) method is recommended.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. The bromo-substituent increases retention relative to the non-halogenated core.

Part 4: Spectral Analysis & Fragmentation Logic

The Isotopic Signature (The "Twin Peaks")

The most immediate diagnostic feature of this compound is the bromine isotope pattern. Bromine exists as

-

Observation: You will not see a single parent peak. You will see a 1:1 doublet separated by 2 Da.

-

m/z 223.0: Contains

( -

m/z 225.0: Contains

(

Validation Check: If the intensity ratio of m/z 223 to 225 deviates significantly from 1:1 (e.g., 3:1), your sample is likely contaminated with a chloro-derivative or chemically degraded (de-brominated).

Fragmentation Pathways (MS/MS)

Collision-Induced Dissociation (CID) follows specific mechanistic rules for amino-heterocycles.

-

Neutral Loss of Ammonia (

, -17 Da): Common in 2-amino-heterocycles. The exocyclic amine is lost, often driven by the stability of the resulting quinolinyl cation.-

Note: The 1:1 bromine ratio is preserved in this fragment.

-

-

Ring Fragmentation (

, -27 Da): The quinoline ring typically unravels by ejecting- .

-

Halogen Loss (Radical or Neutral): While less common in soft ESI, higher collision energies can cleave the

bond.-

Homolytic: Loss of

(radical) -

Heterolytic: Loss of

(-80/82 Da)

-

Visualized Fragmentation Pathway

The following diagram illustrates the logical flow of ion dissociation for the

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound (

Part 5: Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

-

Stock Solution: Weigh 1.0 mg of this compound. Dissolve in 1.0 mL DMSO to create a 1 mg/mL (approx 4.5 mM) stock.

-

Working Standard: Dilute Stock 1:100 into 50:50 Acetonitrile:Water (+0.1% Formic Acid). Final concentration ~10 µg/mL.

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that could clog the ESI capillary.

Phase 2: Data Acquisition

-

Infusion (Tuning): Infuse the working standard at 10 µL/min via syringe pump.

-

MS Scan (Full Scan): Set range m/z 100–500.

-

Verify: Look for the 223/225 doublet.

-

Check: Ensure no sodium adducts (

at 245/247) dominate; if so, improve solvent quality.

-

-

Product Ion Scan (MS2): Select m/z 223.0 as the precursor.

-

Ramp Collision Energy (CE) from 10 to 50 eV.

-

Identify the CE that maximizes the 206.0 fragment (likely 20–30 eV).

-

Phase 3: Quantitative Setup (MRM)

For pharmacokinetic (PK) studies, use Multiple Reaction Monitoring (MRM).

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 223.0 | 206.0 | 25 | High intensity, stable loss of |

| Qualifier 1 | 223.0 | 179.0 | 40 | Structural confirmation (Ring break). |

| Qualifier 2 | 225.0 | 208.0 | 25 | Isotope confirmation (Must match Quantifier). |

Part 6: Troubleshooting & Self-Validation

Scenario: The 1:1 ratio is distorted (e.g., 223 is much higher than 225).

-

Cause: De-bromination has occurred (forming 2-aminoquinoline, m/z 144, which might interfere if resolution is poor) or contamination with a non-brominated impurity.

-

Fix: Check the raw material purity via UV-Vis (254 nm).

Scenario: Low Sensitivity.

-

Cause: Ion suppression from DMSO or incorrect pH.

-

Fix: Ensure mobile phase is acidic (pH < 4) to fully protonate the quinoline nitrogen. Dilute the DMSO content in the final injection to <5%.

Scenario: Signal at m/z 264/266.

-

Cause: Acetonitrile adduct (

). -

Fix: Increase Source Temperature or Cone Voltage to de-cluster the adducts.

References

-

PubChem. (2025).[2][3][4] 7-Bromoquinolin-2-amine Compound Summary. National Library of Medicine. [Link]

-

Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. [Link]

-

Ni, Y., et al. (2023). Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues (Analogous Amine Fragmentation). National Institutes of Health (PMC). [Link]

-

Bianchi, F., et al. (2005).[5] Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: IR Spectral Analysis of 8-Bromoquinolin-2-amine

Executive Summary & Scaffold Analysis

8-Bromoquinolin-2-amine is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for Type II kinase inhibitors and DNA-intercalating agents. Its structural duality—combining a nucleophilic exocyclic amine at C2 with an electrophilic bromine handle at C8—allows for orthogonal functionalization.

This guide provides a rigorous framework for the Infrared (IR) spectral characterization of this compound. Unlike simple aliphatic amines, the spectral signature of this compound is governed by the electronic coupling of the amino group with the electron-deficient quinoline ring and the heavy-atom effect of the bromine substituent.

Structural Determinants of the Spectrum[1][2][3][4][5][6]

-

Amino-Imino Tautomerism: In the solid state, 2-aminoquinolines predominantly exist in the amino form (

), unlike 2-quinolinones which favor the amide-like tautomer. This results in a distinct doublet in the high-frequency region. -

The 8-Bromo Substituent: The heavy bromine atom introduces mass effects that shift ring deformation bands to lower frequencies and creates specific C-Br stretching vibrations in the fingerprint region.

Experimental Protocol: Data Acquisition

To ensure spectral fidelity, particularly for the resolution of the N-H stretching doublet, the following acquisition protocol is mandated.

Method A: KBr Pellet (Gold Standard for Resolution)

-

Rationale: Potassium Bromide (KBr) matrices minimize intermolecular hydrogen bonding compared to neat samples, yielding sharper N-H bands essential for distinguishing primary amines.

-

Protocol:

-

Grinding: Mix 1.5 mg of dry this compound with 150 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, non-reflective powder is obtained (particle size < 2 µm to avoid Christiansen effect).

-

Pressing: Compress at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

-

Validation: The resulting pellet must be translucent. An opaque pellet indicates moisture or insufficient grinding.

-

Method B: Diamond ATR (High Throughput)

-

Rationale: Attenuated Total Reflectance (ATR) allows for rapid analysis of solid APIs.

-

Correction: ATR spectra exhibit intensity distortions at lower wavenumbers due to depth of penetration (

). Apply an ATR correction algorithm (available in Opus/LabSolutions software) before peak integration.

Spectral Interpretation & Assignment

The following table synthesizes theoretical group frequencies with empirical data from analogous 2-aminoquinoline systems.

Table 1: Diagnostic IR Bands for this compound

| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment | Mechanistic Insight |

| 3480 – 3440 | Medium, Sharp | Primary Amine (Asymmetric) | Diagnostic of free | |

| 3350 – 3300 | Medium, Sharp | Primary Amine (Symmetric) | Paired with the band above. The separation ( | |

| 3080 – 3030 | Weak | Aromatic Ring C-H | Typical heteroaromatic stretch. | |

| 1650 – 1620 | Strong | Scissoring (In-plane bend) | Often overlaps with ring modes; distinct from C=O (which would be >1680). | |

| 1620 – 1580 | Strong | Quinoline Ring Skeletal | The "Quinoline I" band. Enhanced by conjugation with the 2-amino group. | |

| 1350 – 1280 | Strong | Exocyclic C-N Stretch | significantly higher than aliphatic C-N (1000-1200) due to partial double bond character ( | |

| 1080 – 1030 | Medium/Weak | In-plane C-Br Stretch | Often coupled with ring vibrations. | |

| 830 – 750 | Strong | Out-of-Plane (OOP) Bend | Diagnostic of substitution pattern (adjacent hydrogens on the ring). | |

| < 700 | Medium | C-Br Stretching (sensitive) | Heavy atom vibration, highly sensitive to the 8-position environment. |

Visualization of Vibrational Logic

The following diagram maps the structural nodes to their spectral consequences.

Caption: Figure 1. Structural-Vibrational causality map linking functional groups to diagnostic IR bands.

Synthesis Monitoring & Purity Validation

In a drug development context, this compound is often synthesized via the amination of 8-Bromo-2-chloroquinoline or the bromination of 2-Aminoquinoline . IR spectroscopy is a rapid tool for monitoring these transformations.

Reaction Tracking: 8-Bromo-2-chloroquinoline this compound

| Feature | Starting Material (2-Cl) | Product (2-NH₂) | Status Check |

| 3500-3300 cm⁻¹ | Silent (No N-H) | Doublet Appears | Primary Indicator |

| ~1050 cm⁻¹ | Strong C-Cl Stretch | Disappears/Shifts | Secondary Indicator |

| ~1620 cm⁻¹ | Weaker Ring Mode | Intensified (Scissoring overlap) | Confirmation |

Workflow Diagram: Purity Check

This self-validating workflow ensures the sample is suitable for biological screening.

Caption: Figure 2. Logic gate workflow for IR-based quality control of this compound.

Expert Insights & Troubleshooting

The "Salt" Trap

Researchers often isolate the amine as a hydrochloride salt (this compound • HCl).

-

Spectral Change: The sharp N-H doublet at 3400 cm⁻¹ will vanish. Instead, a broad, complex "ammonium band" will appear between 2500 – 3200 cm⁻¹ due to

stretching. -

Action: If this is observed, neutralize the sample with

, extract, and dry before re-acquiring the spectrum to confirm the free base structure.

The "Water" Interference

Quinoline amines are hygroscopic. Absorbed water creates a broad O-H stretch at ~3400 cm⁻¹ that can obscure the N-H doublet.

-

Differentiation: Water bands are broad and rounded. Primary amine bands are sharp spikes.

-

Remedy: Dry the sample in a vacuum desiccator over

for 4 hours prior to analysis.

References

-

National Institute of Standards and Technology (NIST). 2-Aminoquinoline IR Spectrum (KBr Wafer). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for group frequencies of aromatic amines). [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Reference for N-H doublet vs singlet differentiation). [Link]

An In-depth Technical Guide to the Reactivity of 8-Bromoquinolin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of a pyridine ring and a brominated benzene ring containing an amino group, offer a rich landscape for chemical transformations. The presence of three distinct reactive sites—the bromine atom at the 8-position, the amino group at the 2-position, and the quinoline ring system itself—allows for a diverse array of derivatizations. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its synthesis, key reactions, and applications, with a focus on providing practical, field-proven protocols for laboratory use. The strategic manipulation of this scaffold has led to the development of novel compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Synthesis and Physicochemical Properties

The synthesis of this compound can be approached through several routes, with the bromination of 8-aminoquinoline being a common strategy. While specific literature detailing a high-yield synthesis exclusively for this compound is not abundant, established bromination protocols for 8-substituted quinolines provide a reliable foundation.[3]

General Synthetic Approach: Bromination of 2-Aminoquinoline

A plausible and efficient method for the synthesis of this compound involves the direct bromination of 2-aminoquinoline. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 5- and 7-positions. However, under controlled conditions, bromination at the 8-position can be achieved, potentially through a haloamine intermediate or by leveraging solvent and temperature effects.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 7-Bromoquinolin-2-amine | 5-Bromo-8-chloroquinolin-2-amine |

| CAS Number | 1092304-85-2[4] | 116632-53-2 | 1343863-73-9[5] |

| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ | C₉H₆BrClN₂ |

| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 257.51 g/mol [5] |

| Appearance | Powder or crystals[4] | Not specified | Not specified |

| Purity (typical) | 95%[4] | Not specified | ≥95%[5] |

| Storage | 2-8°C, sealed in dry, dark place[4] | Not specified | 2-8°C, sealed in dry[5] |

| InChI Key | JCZCFNGKDJIKQI-UHFFFAOYSA-N[4] | Not specified | Not specified |

Core Reactivity: A Trifunctional Scaffold

The reactivity of this compound is dominated by the interplay of its three key functional components: the C-Br bond, the primary amino group, and the quinoline nucleus. This section will delve into the principal transformations at each of these sites, providing both mechanistic understanding and practical laboratory protocols.

Reactions at the C8-Bromine Atom: Cross-Coupling Strategies

The bromine atom at the 8-position is a versatile handle for the introduction of carbon and heteroatom substituents via transition-metal-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7][8] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 8-position, leading to novel scaffolds for biological screening.[9]

Mechanism Rationale: The catalytic cycle, shown below, begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | >85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | >90 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | THF | 80 | 24 | >80 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in Table 2), and the ligand (if required).

-

Add the base (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[10][11][12] This reaction is exceptionally valuable for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.[13][14] For this compound, this transformation allows for the introduction of a second amino functionality at the 8-position.[15]

Mechanism Rationale: Similar to the Suzuki-Miyaura coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine, which, upon deprotonation by a base, forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | >80 |

| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | >90 |

| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | >85 |

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst, the ligand, and the base (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add the amine (1.2 mmol) and the degassed solvent.

-

Heat the mixture with stirring at the specified temperature for the indicated duration.

-

Monitor the reaction's progress using TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Reactions at the C2-Amino Group: Functional Group Interconversion

The primary amino group at the 2-position is a nucleophilic center that readily participates in a variety of classical organic transformations, allowing for the introduction of diverse functionalities.

N-acylation of the 2-amino group is a straightforward and high-yielding reaction, typically achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent.[6][16][17] This modification is often employed in medicinal chemistry to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.[18]

Caption: A typical workflow for the N-acylation of this compound.

Experimental Protocol: N-Acetylation

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Add triethylamine (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-(8-bromoquinolin-2-yl)acetamide, which can be further purified by recrystallization or column chromatography.

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[19] This diazonium intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in the presence of a copper(I) salt, a transformation known as the Sandmeyer reaction.[20][21][22][23] This allows for the replacement of the amino group with halides (Cl, Br), cyano (CN), and other functionalities.

Mechanism Rationale: The reaction proceeds via the formation of a nitrosonium ion (NO⁺) which electrophilically attacks the nitrogen of the primary amine. A series of proton transfers and elimination of water generates the aryl diazonium salt. In the Sandmeyer reaction, a single-electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Table 4: Common Sandmeyer Reactions from this compound Diazonium Salt

| Reagent | Product Functional Group |

| CuCl/HCl | -Cl |

| CuBr/HBr | -Br |

| CuCN/KCN | -CN |

| KI | -I |

| H₂O/H₂SO₄ (heat) | -OH |

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

-

Suspend this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a flask cooled to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (3 mL) at room temperature.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 8-bromo-2-chloroquinoline by column chromatography.

Applications in Drug Discovery and Materials Science

Derivatives of 8-aminoquinoline have a long history in medicinal chemistry, most notably as antimalarial agents.[1] The functionalization of the this compound scaffold opens avenues to novel compounds with a range of potential therapeutic applications. The diverse substituents that can be introduced via the reactions described above allow for the fine-tuning of biological activity and pharmacokinetic properties.[24]

-

Anticancer Agents: Many quinoline derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[25][26][27]

-

Antimicrobial Agents: The quinoline core is present in numerous antibacterial and antifungal compounds.[2][25]

-

Organic Electronics: The rigid, planar structure of the quinoline ring system makes it an attractive scaffold for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for selective and sequential modifications at the bromine atom, the amino group, and the quinoline ring. The cross-coupling and functional group interconversion reactions detailed in this guide provide a robust toolkit for chemists in academia and industry to generate novel compounds with potential applications in drug discovery and materials science. The provided protocols, grounded in established chemical principles, offer a reliable starting point for the exploration of the rich chemistry of this important heterocyclic scaffold.

References

-

Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

2-Bromoquinolin-8-amine | C9H7BrN2 | CID 92132826. PubChem. [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, Vol. 92, No. 3, 2016. [Link]

-

8-Aminoquinoline. Wikipedia. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

-

Preparation of N-acylated amines. ResearchGate. [Link]

- Method for preparing 2-methyl-8-aminoquinoline

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

-

Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

-

N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]

-

(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | 1092304-85-2 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Diazotisation [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. researchgate.net [researchgate.net]

- 26. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Technical Guide: Electronic Properties & Characterization of 8-Bromoquinolin-2-amine

The following technical guide details the electronic architecture, physicochemical characterization, and experimental utility of 8-Bromoquinolin-2-amine .

Executive Summary & Molecular Identity[1][2][3][4][5]

This compound (CAS: 1092304-85-2) is a bifunctional heterocyclic scaffold characterized by a "push-pull" electronic system.[1][2][3] It serves as a critical intermediate in the synthesis of PRMT5 inhibitors , KRas (G12D) modulators , and metallo-

Its utility stems from the orthogonal reactivity of its two functional handles: the electron-rich 2-amino group (donor) and the electron-deficient 8-bromo substituent (acceptor/leaving group).[2][3] This guide provides a rigorous analysis of its electronic structure to facilitate its application in structure-activity relationship (SAR) studies and optoelectronic material design.[4][2][3]

Core Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Amino-8-bromoquinoline |

| CAS Number | 1092304-85-2 |

| Molecular Formula | |

| Molecular Weight | 223.07 g/mol |

| SMILES | Nc1nc2c(Br)cccc2cc1 |

| Solubility | Soluble in DMSO, MeOH, |

Electronic Architecture & Theoretical Framework